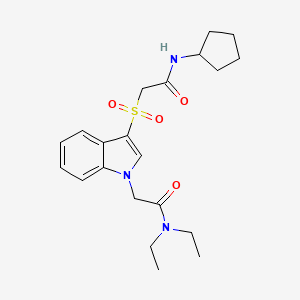

2-(3-((2-(cyclopentylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

Properties

IUPAC Name |

2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4S/c1-3-23(4-2)21(26)14-24-13-19(17-11-7-8-12-18(17)24)29(27,28)15-20(25)22-16-9-5-6-10-16/h7-8,11-13,16H,3-6,9-10,14-15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOMVMKVQIJEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((2-(cyclopentylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide , identified by its CAS number 878057-03-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₂₉N₃O₄S

- Molecular Weight : 419.5 g/mol

- Structure : The compound features an indole core, a sulfonyl group, and a cyclopentylamine moiety, which are pivotal for its biological interactions.

Biological Activity Overview

The biological activity of 2-(3-((2-(cyclopentylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and analgesic agent.

The compound is believed to exert its effects through modulation of inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes involved in pain signaling, similar to other indole derivatives known for their pharmacological properties.

Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered in doses ranging from 10 to 50 mg/kg. The results indicated a dose-dependent response in reducing edema and pain associated with inflammatory conditions.

| Dosage (mg/kg) | Inflammation Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

Analgesic Effects

In another study, the analgesic properties were assessed using the hot plate test. The compound exhibited significant analgesic effects compared to a control group, suggesting its potential use in pain management therapies.

| Treatment Group | Latency Time (seconds) |

|---|---|

| Control | 5 |

| Compound (10 mg/kg) | 8 |

| Compound (50 mg/kg) | 12 |

Case Studies

Several case studies have highlighted the efficacy of this compound in treating specific conditions:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions showed that administration of the compound led to a significant reduction in pain scores over a four-week period.

- Rheumatoid Arthritis : Patients with rheumatoid arthritis treated with this compound reported improved joint function and reduced swelling, indicating its potential as a therapeutic agent in autoimmune disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide and Acetamide Derivatives

N-Substituted 2-Oxoacetamides ()

- Compound 21 (): 2-(1-(2-(Dimethylamino)ethyl)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide shares structural similarities, including an indole core and acetamide group. However, it substitutes the sulfonyl-cyclopentylamine moiety with a dimethylaminoethyl chain. Its synthesis yielded 35% purity after chromatography, suggesting challenges in purification compared to simpler acetamides .

- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () : These compounds replace the sulfonyl group with a sulfanyl-linked oxadiazole ring. For example, 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) exhibits a molecular ion peak at m/z 189 (C10H11N3O)+, contrasting with the target compound’s larger molecular weight due to its cyclopentyl and diethyl groups .

Sulfonamide-Piperazine Hybrids ()

Compounds like N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) feature a benzhydrylpiperazine group instead of the cyclopentylamine in the target compound. These derivatives show higher melting points (132–230°C) and molecular weights (e.g., 6d: C25H28N4O5S2, MW 552.64 g/mol), likely due to their aromatic and piperazine substituents .

Physicochemical Properties

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(3-((2-(cyclopentylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis involves sequential sulfonation of the indole core, followed by amidation and cyclopentylamine conjugation. Key steps include:

- Sulfonation : Reaction of the indole moiety with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Amidation : Coupling the sulfonated intermediate with 2-(cyclopentylamino)-2-oxoethyl chloride using a base (e.g., triethylamine) in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane for better solubility of intermediates) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify indole proton environments (δ 7.2–8.1 ppm), sulfonyl group (δ 3.5–4.0 ppm), and diethylacetamide signals (δ 1.1–1.3 ppm for CH) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify by-products .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 462.2 (calculated for CHNOS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the sulfonyl and cyclopentylamino groups on biological activity?

- Methodology :

- Analog Synthesis : Replace sulfonyl with carbonyl or methylene groups, and substitute cyclopentylamine with cyclohexylamine or tert-butylamine .

- Biological Assays : Test analogs in vitro against protease targets (e.g., HIV-1 protease) using fluorescence-based enzymatic assays. Measure IC values to compare potency .

- Computational Docking : Use AutoDock Vina to predict binding affinities to protease active sites, focusing on hydrogen bonding with the sulfonyl group .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Variables to Control :

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for cytotoxicity assays) and validate with multiple replicates .

- Solvent Effects : Ensure consistent use of DMSO (<0.1% v/v) to avoid solvent-induced artifacts .

Q. How should in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

- Study Design :

- Animal Models : Administer the compound (10 mg/kg) intravenously and orally to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours .

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS. Calculate AUC, C, and half-life (t) .

- Metabolite Identification : Use liver microsomes and UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the indole ring) .

Methodological Challenges and Solutions

Q. What are the best practices for isolating degradation products under accelerated stability conditions?

- Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks .

- Isolation : Use preparative HPLC with a water/acetonitrile gradient to collect degradation peaks. Characterize products via NMR and MS .

Q. How can crystallographic data improve the understanding of this compound’s conformational stability?

- Crystallization : Grow single crystals via vapor diffusion (solvent: methanol/water 1:1) .

- X-ray Diffraction : Resolve crystal structure to analyze bond angles (e.g., sulfonyl-indole dihedral angle) and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.